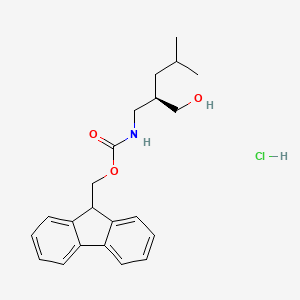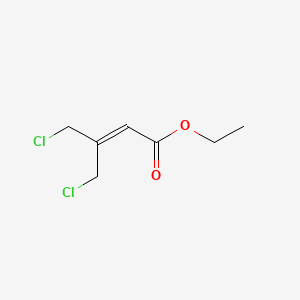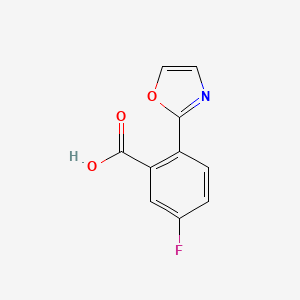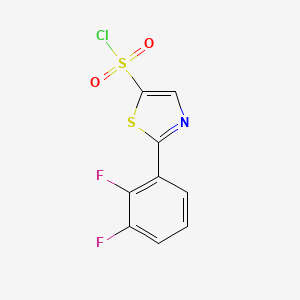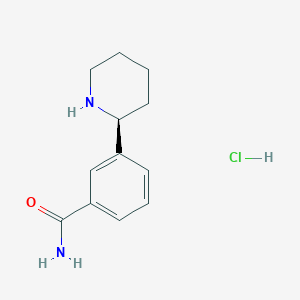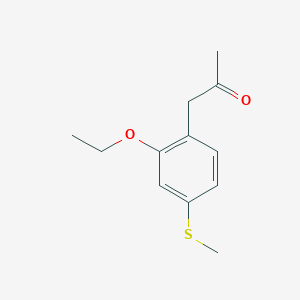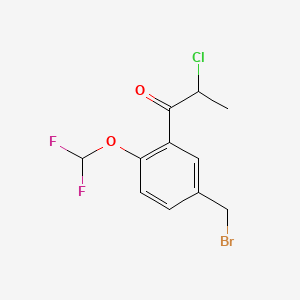
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms
Preparation Methods
The synthesis of 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Bromination: Introduction of the bromomethyl group to the aromatic ring.
Difluoromethoxylation: Incorporation of the difluoromethoxy group.
Chlorination: Addition of the chlorine atom to the propanone moiety.
Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced products.
Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Interacting with the active sites of enzymes, inhibiting or modulating their activity.
Pathway Modulation: Affecting specific biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one can be compared with similar compounds, such as:
1-(5-(Bromomethyl)-2-methoxyphenyl)-2-chloropropan-1-one: Lacks the difluoromethoxy group, which may affect its reactivity and applications.
1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one: Contains a trifluoromethoxy group, potentially altering its chemical properties and biological activity.
Properties
Molecular Formula |
C11H10BrClF2O2 |
|---|---|
Molecular Weight |
327.55 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-(difluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O2/c1-6(13)10(16)8-4-7(5-12)2-3-9(8)17-11(14)15/h2-4,6,11H,5H2,1H3 |
InChI Key |
FETKPOWMDCUBKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)CBr)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


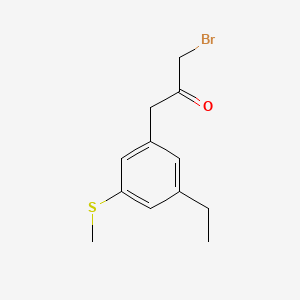
![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049396.png)
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B14049401.png)
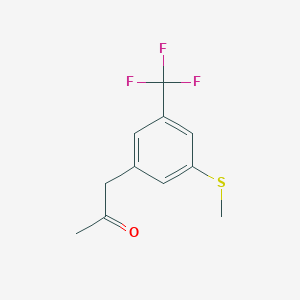
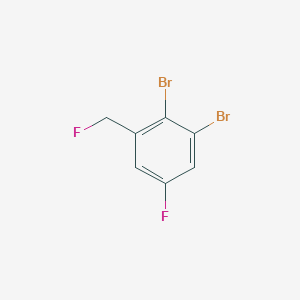
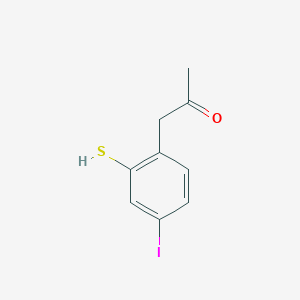
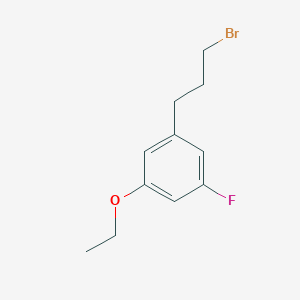
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14049433.png)
